molecular formula C11H15NO3 B020183 O,alpha-Dimethyltyrosine CAS No. 7383-30-4

O,alpha-Dimethyltyrosine

Cat. No. B020183
CAS RN: 7383-30-4
M. Wt: 209.24 g/mol
InChI Key: GSEIHXWCWAMTTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O,alpha-Dimethyltyrosine involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization. A notable method utilizes palladium-catalyzed directed C-H functionalization for the efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine, showcasing a practical approach to ortho-dimethylation of tyrosine derivatives without racemization at α-chiral centers (Wang et al., 2017).

Scientific Research Applications

  • Hydroxyl Radical Scavenging : Compounds like thiourea and dimethylthiourea, which are structurally related to O,alpha-Dimethyltyrosine, have been used as hydroxyl radical (OH.) scavengers in experiments, indicating their potential in mitigating peroxynitrite-dependent damage (Whiteman & Halliwell, 1997).

  • Asymmetric Synthesis : Research has shown the large-scale asymmetric synthesis of novel sterically constrained derivatives of tyrosine, such as 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine. These findings demonstrate the importance of such compounds in synthetic chemistry and potential pharmaceutical applications (Soloshonok, Tang, & Hruby, 2001).

  • Palladium-Catalyzed Synthesis : A study highlights the palladium-catalyzed directed C-H functionalization for synthesizing (S)-N-Boc-2,6-dimethyltyrosine, emphasizing its significance in creating valuable building blocks for synthetic chemistry (Wang et al., 2017).

  • Peptide Antioxidants in Mitochondrial Function : Peptide antioxidants with dimethyltyrosine have been developed to target the inner mitochondrial membrane. These peptides have shown to inhibit mitochondrial swelling, oxidative cell death, and reperfusion injury, underscoring their therapeutic potential in treating conditions associated with oxidative stress (Zhao et al., 2004).

properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIHXWCWAMTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551692
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,alpha-Dimethyltyrosine

CAS RN

7383-30-4
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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